molecular formula C7H7Cl2NO2 B13006719 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride

2-(6-Chloropyridin-3-yl)acetic acid hydrochloride

Cat. No.: B13006719
M. Wt: 208.04 g/mol
InChI Key: LGBXDDYAKDKECQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 2-(6-Chloropyridin-3-yl)acetic acid with hydrochloric acid. One common method involves dissolving 2-(6-Chloropyridin-3-yl)acetic acid in methanol, followed by the slow addition of acetyl chloride. The reaction mixture is stirred at room temperature for a couple of hours, and the solvents are then removed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloropyridin-3-yl)acetic acid hydrochloride
  • 2-(6-Chloropyridin-3-yl)acetate

Uniqueness

2-(6-Chloropyridin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(6-Chloropyridin-3-yl)acetic acid hydrochloride (CAS Number: 14071571) is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceutical research. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H6ClNO2
  • Molecular Weight : 175.58 g/mol
  • Structure : The compound features a chlorinated pyridine ring, which is pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity, which plays a crucial role in metabolic pathways.
  • Receptor Modulation : It interacts with various cellular receptors, influencing signal transduction pathways that are vital for cellular responses.
  • Gene Expression Alteration : The compound can affect gene expression related to critical cellular functions, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results indicate that the compound could serve as a potential alternative in treating infections caused by resistant strains .

Anticancer Activity

Studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HepG274.2Sorafenib5.2
MDA-MB-23127.1Sorafenib5.2

The compound exhibited a higher selectivity against MDA-MB-231 cells compared to HepG2 cells, suggesting its potential as a targeted anticancer agent .

Anti-inflammatory and Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the anti-inflammatory and neuroprotective effects of this compound. Preliminary studies suggest that it may reduce inflammation markers and protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Case Study : A study conducted on the efficacy of various pyridine derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
  • Cytotoxicity Evaluation : In vitro evaluations showed that the compound significantly inhibited the growth of cancer cell lines at low concentrations, indicating its potential utility in cancer therapy .
  • Neuroprotective Research : Recent investigations into the neuroprotective properties of this compound revealed promising results in reducing neuronal cell death in models of oxidative stress, suggesting that it may have applications in treating conditions like Alzheimer's disease .

Properties

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H6ClNO2.ClH/c8-6-2-1-5(4-9-6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H

InChI Key

LGBXDDYAKDKECQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)Cl.Cl

Origin of Product

United States

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